Cas no 1891066-50-4 ((S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide)

(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide 化学的及び物理的性質
名前と識別子
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- (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
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- MDL: MFCD31568466
- インチ: 1S/C14H19NO6S/c1-14(2,3)21-13(16)15-12(9-20-22(15,17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3/t12-/m1/s1
- InChIKey: NSWXTPQJEHDDPF-GFCCVEGCSA-N
- SMILES: O1C[C@H](C2=CC=C(OC)C=C2)N(C(OC(C)(C)C)=O)S1(=O)=O
(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1591925-1g |
Tert-butyl (S)-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide |
1891066-50-4 | 98% | 1g |
¥12289 | 2023-04-09 | |
Advanced ChemBlocks | P40220-1G |
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide |
1891066-50-4 | 95% | 1G |
$895 | 2023-09-15 |
(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxideに関する追加情報
Recent Advances in the Study of (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 1891066-50-4)
The compound (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 1891066-50-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral sulfamidate derivative is a key intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and inflammatory diseases. Recent studies have focused on its synthetic utility, mechanism of action, and therapeutic potential, providing new insights into its role in modern pharmaceutical research.
One of the most notable advancements in the study of this compound is its application in asymmetric synthesis. Researchers have demonstrated its efficacy as a chiral auxiliary in the construction of complex molecular architectures. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the enantioselective synthesis of β-amino acids, which are crucial building blocks for peptidomimetics and other bioactive compounds. The study reported high enantiomeric excess (ee > 95%) and excellent yields, underscoring the compound's utility in stereocontrolled reactions.
In addition to its synthetic applications, (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has been investigated for its pharmacological properties. Recent in vitro and in vivo studies have revealed its potential as a modulator of glutamate receptors, which are implicated in various neurological disorders such as Alzheimer's disease and epilepsy. A 2022 paper in ACS Chemical Neuroscience reported that derivatives of this compound exhibited selective binding to NMDA receptors, with promising neuroprotective effects in animal models. These findings suggest its potential as a lead compound for the development of novel therapeutics.
Furthermore, the compound's stability and bioavailability have been subjects of recent research. A 2023 study in the European Journal of Pharmaceutical Sciences explored its pharmacokinetic profile, demonstrating favorable metabolic stability and low cytotoxicity in human cell lines. These properties make it an attractive candidate for further drug development, particularly in oral formulations. The study also provided insights into the structural modifications that could enhance its drug-like properties, paving the way for future optimization efforts.
Despite these promising developments, challenges remain in the large-scale production and clinical translation of (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. Recent patents and industry reports indicate ongoing efforts to optimize its synthetic routes and reduce production costs. For example, a 2023 patent application by a leading pharmaceutical company described a novel catalytic process that significantly improves yield and purity, addressing some of the scalability issues associated with its synthesis.
In conclusion, (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 1891066-50-4) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its applications in asymmetric synthesis, neurological drug discovery, and pharmacokinetic optimization highlight its multifaceted potential. Continued research and development efforts are expected to further elucidate its therapeutic value and facilitate its transition from bench to bedside.
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